N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Clastogenicity and SCE Assays
N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea and its derivatives have been studied for their clastogenicity (ability to induce chromosomal aberrations) and SCE (sister chromatid exchange) induction in V79-E cells, a line of Chinese hamster cells. The research focused on nitrosoureas derivatives, highlighting their potent clastogenic and SCE inducing effects in the absence of metabolic activation in vitro. These studies provide insights into the potential genotoxic effects of certain urea derivatives, emphasizing the importance of assessing their oncological safety profiles (Thust, Mendel, Schwarz, & Warzok, 1980).
Cytokinin Activity in Agriculture
The cytokinin activity of various N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds closely related to this compound, was evaluated through the tobacco callus bioassay. These derivatives have shown significant cytokinin-like activity, influencing plant growth and development. Such findings suggest potential agricultural applications, particularly in enhancing crop yield and improving plant resistance to environmental stress (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Herbicide Selectivity and Activity
Investigations into the selectivity and activity of fluorophenyl urea herbicides, including those structurally similar to this compound, highlight their effectiveness in grain sorghum cultivation. Such studies shed light on the mechanism of action of these compounds, their selectivity towards certain plant species, and their potential environmental impact. Understanding the biochemical interactions of these herbicides can aid in the development of more efficient and selective agricultural chemicals (Gardner, Pilgram, Brown, & Bozarth, 1985).
Antipathogenic Properties
The synthesis and antipathogenic testing of new thiourea derivatives, including compounds related to this compound, have demonstrated significant activity against bacterial strains capable of biofilm formation. This suggests potential for the development of novel antimicrobial agents, highlighting the therapeutic applications of urea derivatives in combating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHACSGNEPTNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.